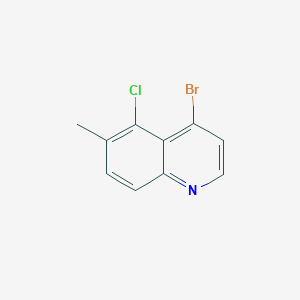

4-Bromo-5-chloro-6-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in chemistry. organic-chemistry.orgresearchgate.net This structure is not only prevalent in numerous natural products, particularly alkaloids like quinine, but also forms the core of many synthetic compounds with significant applications. organic-chemistry.org Its aromatic nature, combined with the presence of a basic nitrogen atom, imparts unique chemical reactivity and the ability to engage in various intermolecular interactions, including hydrogen bonding and π–π stacking. nih.govmdpi.com This versatility makes quinoline and its derivatives indispensable building blocks in medicinal chemistry, agrochemicals, and the development of functional materials such as dyes and ligands for organometallic catalysis. organic-chemistry.orgeurekaselect.com

Overview of Substitution Patterns and Their Influence on Quinoline Properties

The properties of a quinoline derivative are profoundly influenced by the nature and position of its substituents. youtube.com Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene ring (at positions 5 and 8), while nucleophilic substitutions are favored on the pyridine ring (at positions 2 and 4). youtube.comyoutube.com

Halogenation is a particularly powerful tool for modifying quinoline's properties. The introduction of halogen atoms can alter the molecule's lipophilicity, electronic distribution, and metabolic stability. Furthermore, halogens serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. evitachem.com Alkyl groups, such as the methyl group, also play a crucial role by influencing the molecule's steric profile and electronic properties through inductive effects.

Current Research Landscape for Poly-Substituted Quinolines, with Emphasis on Halogenation and Alkylation

Modern synthetic chemistry has seen a surge in the development of methods to create polysubstituted quinolines with precise control over the substitution pattern. rsc.orgmdpi.com Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses remain relevant, while newer, more efficient protocols employing transition-metal catalysis, microwave assistance, and green chemistry principles are continuously being developed. organic-chemistry.orgeurekaselect.comorganic-chemistry.org Research is particularly active in the area of C-H bond activation and functionalization, which allows for the direct introduction of substituents onto the quinoline core, often with high regioselectivity. mdpi.comrsc.org The combination of multiple halogens and alkyl groups on a single quinoline scaffold, as seen in 4-Bromo-5-chloro-6-methylquinoline, creates complex derivatives that are of interest as advanced intermediates for synthesizing novel compounds. evitachem.com

Research Objectives for this compound within the Broader Quinoline Research Context

Within the landscape of quinoline research, a specific compound like this compound represents a bespoke building block. The research objectives for such a molecule are primarily centered on its utility in synthetic chemistry. Its unique substitution pattern—featuring a reactive chloro group at the 4-position, a bromo group at the 5-position, and a methyl group at the 6-position—offers a platform for sequential and site-selective chemical modifications. The primary goals for investigating this compound would include:

Establishing efficient and scalable synthetic routes to access the molecule.

Characterizing its physicochemical and spectroscopic properties to create a reliable data profile for future use.

Exploring its reactivity, particularly the differential reactivity of the C4-chloro and C5-bromo substituents, to enable regioselective transformations.

Utilizing it as a key intermediate in the synthesis of more complex molecules for potential applications in materials science or as scaffolds for drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

4-bromo-5-chloro-6-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 |

InChI Key |

BJXIQMNBPXLBGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=CN=C2C=C1)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 5 Chloro 6 Methylquinoline

Established Quinoline (B57606) Core Synthesis Approaches and Adaptations for Substituted Systems

The construction of the quinoline skeleton is a well-explored area of organic synthesis, with several named reactions providing the foundational routes. iipseries.org These methods typically involve the condensation and subsequent cyclization of anilines with various carbonyl-containing compounds. For a target like 4-Bromo-5-chloro-6-methylquinoline, the primary challenge lies in controlling the placement of the chloro, methyl, and bromo groups around the heterocyclic core. This often requires using appropriately substituted precursors and reaction conditions that favor a specific regioisomeric product.

Classical Condensation and Cyclization Reactions

The classical methods for quinoline synthesis are robust and have been refined over more than a century. They remain cornerstones of heterocyclic chemistry due to their reliability and the accessibility of starting materials. nih.gov

The Skraup synthesis is a powerful method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgorganicreactions.org The reaction proceeds through the in-situ dehydration of glycerol to form acrolein, which then undergoes a conjugate addition with the aniline (B41778). iipseries.org Subsequent cyclization and oxidation yield the quinoline ring system. wikipedia.org

For the synthesis of a substituted quinoline, the substituents already present on the aniline precursor are carried over to the final product. organicreactions.org However, the Skraup reaction is known for its often violent and exothermic nature, which can make it challenging to control. nih.govresearchgate.net Regioselectivity can also be a concern when using meta-substituted anilines, as cyclization can occur at two different positions. nih.gov

Adaptation for this compound: A hypothetical Skraup synthesis for the target molecule would likely start with 3-chloro-2-methylaniline . The cyclization would produce 5-chloro-6-methylquinoline (B3301273) . The introduction of the 4-bromo substituent would need to be performed in a subsequent step, as the Skraup reaction itself does not directly install substituents onto the newly formed pyridine (B92270) ring. This subsequent bromination could be complex, potentially yielding a mixture of products.

Table 1: Overview of the Skraup Synthesis

| Feature | Description |

|---|---|

| Reactants | Aromatic amine, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) |

| Key Intermediate | Acrolein (formed in situ from glycerol) |

| Mechanism Steps | 1. Dehydration of glycerol to acrolein. 2. Michael addition of aniline to acrolein. 3. Acid-catalyzed cyclization. 4. Dehydration and oxidation. | | Advantages | Utilizes simple and inexpensive starting materials. | | Disadvantages | Highly exothermic and potentially violent reaction. nih.govwikipedia.org Harsh acidic conditions. researchgate.net |

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for greater diversity in the final quinoline product. slideshare.net It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, which can be a Brønsted acid or a Lewis acid like tin tetrachloride. wikipedia.orgsynarchive.com This method is particularly effective for preparing quinolines with substituents on the pyridine ring, making it highly versatile for producing alkylquinolines. nih.govwikipedia.org

The mechanism is still a subject of some debate but is generally understood to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.orgnih.gov

Adaptation for this compound: Starting with 3-chloro-2-methylaniline , this reaction could theoretically be used. However, the Doebner-von Miller reaction does not typically introduce a halogen at the 4-position directly. The α,β-unsaturated carbonyl compound would determine the substitution on the pyridine portion of the ring. To obtain the target compound, one would likely need to synthesize an intermediate like 5-chloro-6-methylquinolin-4-ol and then convert the hydroxyl group to a bromine atom in a separate chemical step.

Table 2: Overview of the Doebner-von Miller Reaction

| Feature | Description |

|---|---|

| Reactants | Aromatic amine, α,β-Unsaturated Aldehyde or Ketone, Acid Catalyst (Brønsted or Lewis) |

| Key Feature | More versatile than the Skraup synthesis, allowing for substituted pyridine rings. |

| Mechanism Steps | 1. Conjugate addition of aniline. 2. Reaction with a second aniline molecule or cyclization of an intermediate. 3. Dehydration and oxidation. | | Advantages | Good for synthesizing a wide range of alkylquinolines. nih.gov | | Disadvantages | The reaction mechanism can be complex and subject to debate. wikipedia.org |

The Friedländer synthesis is one of the most direct methods for preparing quinolines. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde with a -CH₂- group next to the carbonyl). nih.goveurekaselect.com The reaction can be catalyzed by acids or bases, or even proceed thermally. nih.govwikipedia.org

A significant advantage of the Friedländer synthesis is its unambiguous regioselectivity when using a symmetrical ketone. However, with unsymmetrical ketones, there is a possibility of forming two different products. nih.gov Modern modifications often employ various catalysts, including ionic liquids and nanocatalysts, to improve yields and reaction conditions. nih.gov

Adaptation for this compound: To construct the target molecule via this route, one could envision reacting 2-amino-5-chloro-4-methylbenzaldehyde with a bromo-substituted carbonyl compound like bromoacetone. The challenge lies in the synthesis and stability of these highly substituted starting materials. The reaction would involve an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring.

Table 3: Overview of the Friedländer Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-Aminoaryl Aldehyde or Ketone, Compound with an α-methylene group (e.g., another ketone) |

| Catalysts | Acids (Brønsted or Lewis), Bases, or thermal conditions. wikipedia.org |

| Mechanism Steps | 1. Aldol condensation or Schiff base formation. 2. Cyclization and dehydration. | | Advantages | Straightforward and often high-yielding. Good regiochemical control with symmetric ketones. | | Disadvantages | Potential for regioisomeric mixtures with unsymmetrical ketones. nih.gov Availability of the substituted 2-aminoaryl carbonyl precursor. |

The Gould-Jacobs reaction is a multi-step process that is exceptionally useful for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). wikipedia.orgmdpi.com The synthesis begins with the condensation of an aniline with a malonic acid derivative, typically diethyl ethoxymethylenemalonate. wikipedia.org The resulting intermediate is then cyclized at high temperatures, often in a high-boiling solvent like diphenyl ether, to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.org

Adaptation for this compound: This method is highly relevant for the synthesis of the target compound's precursor. Reacting 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate would produce 5-chloro-6-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester . After hydrolysis and decarboxylation, the resulting 5-chloro-6-methyl-4-hydroxyquinoline is a key intermediate. This hydroxyquinoline can then be converted to a 4-chloroquinoline (B167314) derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com While a subsequent conversion to the 4-bromo derivative is necessary, the Gould-Jacobs reaction provides a reliable and regioselective route to the critical 4-hydroxy precursor. mdpi.com

Table 4: Overview of the Gould-Jacobs Cyclization

| Feature | Description |

|---|---|

| Reactants | Aniline, Diethyl ethoxymethylenemalonate (or similar malonic ester derivative) |

| Key Product | 4-Hydroxyquinoline (Quinolin-4-one) |

| Mechanism Steps | 1. Condensation of aniline with the malonic ester. 2. Thermal cyclization. 3. Saponification (hydrolysis) of the ester. 4. Decarboxylation. wikipedia.org | | Advantages | Excellent and regioselective method for preparing 4-hydroxyquinoline precursors. mdpi.com | | Disadvantages | Requires high temperatures for the cyclization step. mdpi.com |

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. iipseries.orgwikipedia.org The reaction begins with the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the final quinoline product. wikipedia.org

The regioselectivity of the Combes synthesis is a key consideration. The cyclization step is an electrophilic aromatic substitution, and its outcome is governed by the electronic and steric properties of the substituents on the aniline ring. wikipedia.org For example, using methoxy-substituted anilines can favor one regioisomer, while using haloanilines can favor another. wikipedia.org

Adaptation for this compound: Using 3-chloro-2-methylaniline as the starting material, the regioselectivity of the cyclization would be critical. The electronic and steric influence of the chloro and methyl groups would direct the ring closure. The choice of the β-diketone would determine the substituents at the 2- and 4-positions of the quinoline ring. To install a bromine at the 4-position directly via this method is not standard. A more plausible route would involve using a β-diketone that leads to a 4-hydroxy or 4-methylquinoline, which would then require further functional group manipulation.

Table 5: Overview of the Combes Synthesis

| Feature | Description |

|---|---|

| Reactants | Aromatic amine, β-Diketone, Acid Catalyst (e.g., H₂SO₄) |

| Key Product | 2,4-Disubstituted quinolines |

| Mechanism Steps | 1. Formation of a Schiff base from the aniline and one carbonyl of the β-diketone. 2. Acid-catalyzed electrophilic cyclization. 3. Dehydration. wikipedia.org | | Advantages | Good for preparing 2,4-disubstituted quinolines. iipseries.org | | Disadvantages | Regioselectivity can be an issue and is dependent on aniline substituents. wikipedia.org Requires strongly acidic conditions. |

Strategies for Constructing the Quinoline Core with Pre-Incorporated Halogens and Alkyl Groups

One of the primary methods for synthesizing substituted quinolines is through cyclization reactions where the precursors already contain the desired halogen and alkyl groups. This approach offers the advantage of controlling the substitution pattern from the outset.

Classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions can be adapted for this purpose. For instance, the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, can utilize a substituted aniline as the starting material. uop.edu.pk To obtain a 6-methylquinoline (B44275) derivative, one would start with p-toluidine (B81030) (4-methylaniline).

Similarly, to introduce a chlorine atom at the 5-position, a chloro-substituted aniline could be employed. A known process involves reacting a chloroaniline with β-propiolactone or a related compound, followed by cyclization with polyphosphoric acid and subsequent chlorination to yield a dichloroquinoline. google.com For example, 3-chloroaniline (B41212) can be used to produce 5- or 7-chloro-substituted quinolines. google.com

The Friedländer synthesis, which condenses an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group, also allows for the use of pre-substituted starting materials. researchgate.net By selecting appropriately halogenated and alkylated reactants, the desired substitution pattern on the resulting quinoline can be achieved. For example, reacting a 2-amino-chlorobenzaldehyde with a ketone can lead to a chloro-substituted quinoline.

A specific example of building the quinoline core is the synthesis of 6-bromo-4-chloroquinoline (B1276899). This can be achieved by reacting 4-bromoaniline (B143363) with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination. google.com Another multi-step synthesis starts with 4-bromoaniline and meldrum's acid to eventually form 6-bromoquinolin-4-ol (B142416), which is then chlorinated to 6-bromo-4-chloroquinoline. atlantis-press.com

Selective Introduction of Bromine and Chlorine into the Quinoline Ring System

An alternative to constructing the quinoline core with pre-existing substituents is the selective functionalization of the quinoline ring system itself. This often involves electrophilic aromatic substitution (EAS) reactions to introduce halogen atoms at specific positions.

Electrophilic Aromatic Substitution (EAS) Methodologies

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto aromatic rings, including the quinoline system. libretexts.org The electron-rich nature of the benzene (B151609) ring of quinoline makes it susceptible to attack by electrophiles.

Regioselectivity in Quinoline Halogenation with Bromine

The halogenation of quinoline itself typically occurs on the benzene ring rather than the pyridine ring, which is deactivated by the nitrogen atom. quimicaorganica.org Electrophilic substitution on quinoline preferentially occurs at positions 5 and 8. quimicaorganica.orgreddit.comyoutube.com This is due to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.org

The bromination of unsubstituted quinoline can lead to a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline. Further bromination can yield di- and tri-substituted products. For instance, quinoline can react with bromine to initially form a bromine salt. researchgate.net The direct bromination of quinoline can be complex, and controlling the regioselectivity can be challenging.

Introduction of Chlorine at Specific Positions

Similar to bromination, the chlorination of quinoline via electrophilic aromatic substitution also favors the 5- and 8-positions. pjsir.org The reaction can be carried out using chlorine gas in the presence of concentrated sulfuric acid and a silver sulfate (B86663) catalyst. pjsir.org This method has been used to prepare 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org

Another approach for introducing chlorine is through the use of phosphorus oxychloride (POCl₃) to convert a hydroxyquinoline into a chloroquinoline. google.comgoogle.com For example, 6-bromoquinolin-4-ol can be treated with POCl₃ to yield 6-bromo-4-chloroquinoline. google.comatlantis-press.com

Influence of Existing Substituents (Methyl Group) on Halogenation Regioselectivity

The presence of an existing substituent on the quinoline ring, such as a methyl group, significantly influences the regioselectivity of subsequent halogenation reactions. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself.

Studies on 8-substituted quinolines have shown that the nature of the substituent at position 8 directs the position of bromination. researchgate.netacgpubs.orgresearchgate.net For instance, 8-methoxyquinoline (B1362559) undergoes regioselective bromination at the C-5 position. acgpubs.org In contrast, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and di-bromo derivatives. researchgate.netacgpubs.orgresearchgate.net The halogenation of 8-methylquinoline (B175542) with trichloroisocyanuric acid (TCCA) has been shown to yield a C5-chlorinated product as the major product. rsc.org

The interplay of electronic and steric effects from the existing methyl group and the inherent reactivity of the quinoline nucleus determines the final substitution pattern. Theoretical studies have also been employed to understand the influence of methyl groups on the reactivity of quinoline. mdpi.comnih.gov

Catalytic Systems for Halogenation (e.g., FeBr₃, AlBr₃)

Lewis acid catalysts such as ferric bromide (FeBr₃) and aluminum bromide (AlBr₃) are commonly used to facilitate electrophilic halogenation of aromatic compounds. libretexts.orgquora.comlibretexts.org These catalysts function by polarizing the halogen-halogen bond, making the halogen more electrophilic and thus more reactive towards the aromatic ring. libretexts.orgquora.comlibretexts.orgkhanacademy.org

In the context of quinoline halogenation, these catalysts can enhance the rate of reaction. For bromination, FeBr₃ is often used in conjunction with Br₂. quora.com The catalyst forms a complex with bromine, increasing its electrophilicity. quora.com Similarly, AlCl₃ or FeCl₃ can be used for chlorination reactions. khanacademy.orgyoutube.com The choice of catalyst can sometimes influence the outcome of the reaction, although their primary role is to activate the halogen. reddit.com

It is important to note that while these catalysts are effective, the reaction conditions, including the solvent and temperature, also play a crucial role in determining the product distribution and yield.

Metal-Free and Atom-Economical Halogenation Protocols

In recent years, the development of metal-free and atom-economical halogenation methods has gained considerable attention as a more sustainable approach to the synthesis of halogenated heterocycles. nih.govrsc.org These methods often provide an alternative to traditional halogenation reactions that may employ harsh reagents or metal catalysts. nih.govresearchgate.net

One notable metal-free approach involves the use of trihaloisocyanuric acids as halogen sources. nih.govresearchgate.net An operationally simple protocol for the regioselective halogenation of 8-substituted quinolines has been developed using these reagents. nih.govresearchgate.netrsc.org This method is advantageous as it proceeds under air at room temperature and is highly atom-economical, requiring only 0.36 equivalents of the trihaloisocyanuric acid. nih.govresearchgate.netrsc.org The reaction demonstrates high generality and, in many cases, complete regioselectivity, yielding C5-halogenated products in good to excellent yields. nih.govresearchgate.netrsc.org This strategy has been successfully applied to a variety of 8-substituted quinolines, including those with phosphoramidate, tertiary amide, N-alkyl/N,N-dialkyl, and urea (B33335) derivatives, as well as alkoxy quinolines. nih.govresearchgate.netrsc.org

Another efficient metal-free method utilizes N-halosuccinimides (NCS, NBS, and NIS) as halogenating agents in water. rsc.org This approach is notable for its lack of additional oxidants and additives, broad substrate scope, and short reaction times, offering a convenient route to C5-selective halogenation of quinoline derivatives. rsc.org

These metal-free protocols represent a significant advancement in the synthesis of halogenated quinolines, providing environmentally benign and efficient alternatives to metal-mediated processes. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr) for Halogen Introduction or Exchange

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the introduction or exchange of halogens on the quinoline ring, particularly at the electron-deficient 2- and 4-positions. quimicaorganica.orgresearchgate.net The presence of the nitrogen atom in the quinoline ring activates these positions towards nucleophilic attack. quimicaorganica.orgyoutube.com

Halogenated quinolines, especially those with a halogen at the C2 or C4 position, readily undergo SNAr reactions with a variety of nucleophiles. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (halogen), forming a stable intermediate where the negative charge is delocalized onto the nitrogen atom. quimicaorganica.org Subsequent elimination of the halide ion yields the substituted product. The reactivity of the C4 position is generally slightly higher than the C2 position due to less steric hindrance from the nitrogen lone pair. quimicaorganica.org

This methodology is not only applicable for introducing various functional groups by displacing a halogen but can also be used for halogen exchange. For instance, a 4-chloroquinoline can be converted to a 4-iodoquinoline (B101417) by reaction with sodium iodide. atlantis-press.comresearchgate.net This type of halogen exchange is a key step in the synthesis of various biologically active quinoline derivatives. atlantis-press.comresearchgate.net

Remote C–H Halogenation Strategies for Geometrically Inaccessible Positions

Accessing geometrically inaccessible positions on the quinoline nucleus, such as the C5 position, often requires specialized remote C–H functionalization strategies. nih.govrsc.org These methods bypass the inherent reactivity patterns of the quinoline ring to achieve site-selective halogenation.

A significant breakthrough in this area is the development of a metal-free, regioselective remote C–H halogenation of 8-substituted quinolines. nih.govrsc.org This protocol utilizes trihaloisocyanuric acids as the halogen source and proceeds under mild, aerobic conditions at room temperature. nih.govresearchgate.netrsc.org The directing group at the 8-position plays a crucial role in guiding the halogenation to the C5-position with high selectivity. nih.govrsc.org This method has proven to be highly general, tolerating a wide range of functional groups at the 8-position and providing good to excellent yields of the C5-halogenated products. nih.govresearchgate.netrsc.org

While metal-free approaches are gaining prominence, metal-catalyzed remote C–H halogenation has also been explored. For example, copper-catalyzed remote C5-chlorination of substituted 8-amidoquinolines using sulfonyl chlorides as the chlorine source has been reported. researchgate.net

These remote halogenation strategies are invaluable tools for synthesizing specifically substituted quinolines that would be challenging to obtain through classical electrophilic substitution reactions. nih.govresearchgate.net

Introduction and Modification of the Methyl Substituent at the C-6 Position

The introduction and subsequent functionalization of a methyl group at the C-6 position of the quinoline scaffold are important steps in the synthesis of various quinoline-based compounds.

Strategies for Direct Methylation of Quinoline Scaffolds

Direct methylation of the quinoline core can be challenging and often results in a mixture of products. However, specific synthetic methods that build the quinoline ring can incorporate a methyl group at a desired position from the outset. Classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes syntheses can utilize appropriately substituted anilines to generate 6-methylquinolines. For instance, using p-toluidine as a starting material in these reactions would lead to the formation of a 6-methylquinoline derivative.

More contemporary methods focus on C-H activation and cross-coupling reactions. While direct C-H methylation of the quinoline benzene ring is less common, related strategies for introducing alkyl groups are an active area of research.

Side-Chain Functionalization of Methylquinolines

Once the 6-methylquinoline scaffold is in place, the methyl group can be further functionalized to introduce a variety of other groups. The C(sp³)–H bonds of the methyl group can be activated for subsequent reactions. researchgate.net Both metal-catalyzed and metal-free protocols have been developed for the side-chain modification of methylquinolines. researchgate.net

For example, a facile functionalization of the C(sp³)–H bonds of 2-methylquinolines has been developed in a tandem cyclization strategy to synthesize more complex quinoline derivatives. nih.govnih.govacs.org This approach avoids the use of transition metals and offers a mild route to activate the methyl group. nih.govnih.govacs.org Such strategies can be envisioned for the functionalization of a 6-methyl group as well, potentially allowing for the introduction of other functional groups or the extension of the carbon chain.

Multi-Step Synthesis Pathways for this compound

The synthesis of a polysubstituted quinoline like this compound would undoubtedly involve a multi-step pathway, carefully orchestrating the introduction of each substituent. A plausible synthetic route could start with the construction of the 6-methylquinoline core, for example, through a Friedländer synthesis using a suitably substituted 2-aminoaryl ketone. researchgate.netresearchgate.net

Following the formation of the 6-methylquinoline, the next steps would involve the selective introduction of the chloro and bromo substituents. The order of these halogenation steps would be crucial to ensure the correct regiochemistry. For instance, one might first introduce the chlorine at the C5 position using a remote C-H halogenation strategy, followed by the introduction of the bromine at the C4 position. The bromination at C4 could potentially be achieved through an electrophilic bromination of a 4-quinolone intermediate, followed by conversion of the hydroxyl group to a bromide.

Alternatively, a pathway could involve the synthesis of a 6-bromo-4-chloroquinoline, a known intermediate for certain pharmaceutical compounds. google.com A patent describes the synthesis of 6-bromo-4-chloroquinoline starting from 4-bromoaniline and diethyl ethoxymethylenemalonate. google.com This intermediate could then potentially undergo a directed chlorination at the C5 position to yield the target molecule, although this specific transformation is not explicitly detailed. Another approach could involve the synthesis of 6-bromo-4-iodoquinoline (B1287929), which has been synthesized from 4-bromoaniline and Meldrum's acid through a five-step sequence. atlantis-press.comresearchgate.net The iodo group could then potentially be exchanged for a chloro group.

The development of a robust and efficient multi-step synthesis for this compound would require careful optimization of each step to maximize yield and selectivity. nih.govorganic-chemistry.org

Stepwise Halogenation and Alkylation Sequences

This approach begins with a simpler, often commercially available, quinoline derivative and introduces the required substituents in a stepwise fashion. A logical starting point could be 6-methylquinoline. The challenge in this methodology lies in controlling the regioselectivity of the halogenation steps, as the electronic nature of the quinoline ring and existing substituents directs incoming electrophiles to specific positions.

A potential sequence could be:

Chlorination of 6-methylquinoline: The first step would involve the chlorination of 6-methylquinoline. Electrophilic chlorination of quinolines can be complex, often yielding a mixture of products. The presence of the activating methyl group at C6 would likely direct the incoming chlorine to the C5 and C7 positions. Separation of the desired 5-chloro-6-methylquinoline isomer would be a critical and potentially low-yielding step.

Conversion to a Quinolin-4-one: To facilitate selective halogenation at the 4-position, the 5-chloro-6-methylquinoline intermediate would likely be converted to 5-chloro-6-methylquinolin-4-one. This can be achieved through various methods, though it is often more efficient to build the quinolin-4-one from an aniline precursor (discussed in 2.4.3).

Bromination at C4: The final step involves the conversion of the 4-oxo group to a bromo group. This is a challenging transformation. While converting a 4-quinolinone to a 4-chloroquinoline using reagents like phosphorus oxychloride (POCl₃) is a standard procedure atlantis-press.com, direct conversion to a 4-bromo derivative is less common. It might be accomplished using reagents like phosphorus tribromide (PBr₃) or a mixture of POBr₃, but this can be inefficient. An alternative would be to convert the 4-oxo to a better leaving group and then substitute it with bromide.

Table 1: Proposed Stepwise Halogenation Sequence

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Electrophilic Chlorination | Cl₂, Lewis Acid | Introduction of chlorine at the C5 position of 6-methylquinoline. |

| 2 | Oxidation/Rearrangement | Various | Conversion of 5-chloro-6-methylquinoline to the corresponding 4-quinolinone. |

Utilizing Precursors with Halogenated or Alkylated Anilines

Building the quinoline ring from an appropriately substituted aniline precursor is often a more efficient strategy for controlling the substitution pattern on the benzene portion of the quinoline core. For the target molecule, the ideal precursor would be 4-bromo-5-chloro-2-methylaniline (B1277025) . As this is not a common starting material, its synthesis would be the first major task. A plausible synthesis could start from 4-bromo-2-methylaniline (B145978) via a Sandmeyer reaction to introduce the chloro group chemicalbook.com.

Once the aniline precursor is obtained, several classic named reactions for quinoline synthesis can be employed atlantis-press.com:

Skraup Synthesis: This involves reacting the aniline with glycerol, an oxidizing agent (like sodium 3-nitrobenzenesulfonate), and concentrated sulfuric acid. The reaction is famously vigorous but effective for producing the basic quinoline skeleton chemicalbook.com.

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones (which can be formed in situ from aldehydes/ketones) to react with the aniline in the presence of an acid catalyst.

Friedländer Synthesis: This involves the condensation of the substituted o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde (B116499) or acetone). This would require the aniline precursor to be first converted to 2-amino-5-chloro-6-methyl-benzaldehyde.

Using the Doebner-von Miller approach with 4-bromo-5-chloro-2-methylaniline and an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634) would theoretically yield a quinoline with the desired substitution pattern.

Table 2: Synthesis via Substituted Aniline Precursor (Doebner-von Miller)

| Step | Starting Materials | Reagents & Conditions | Product |

|---|

Correction: A simple Doebner-von Miller reaction with crotonaldehyde would not yield the desired product. A more suitable approach would be a Conrad-Limpach or Gould-Jacobs reaction to first form the heterocyclic ring with a 4-hydroxy group, which can then be halogenated.

Intermediate Compound Derivatization for Target Compound Assembly

This strategy is arguably the most practical and controllable. It involves the synthesis of a quinoline intermediate, typically a quinolin-4-one, which is then further functionalized. A patent for the synthesis of the related compound 6-bromo-4-chloroquinoline demonstrates a similar and effective industrial approach atlantis-press.comgoogle.com.

A proposed route for this compound is as follows:

Gould-Jacobs Reaction: Start with the commercially available 3-chloro-4-methylaniline . This aniline is reacted with diethyl (ethoxymethylene)malonate (DEEMM). The initial reaction forms an enamine intermediate, which upon thermal cyclization (often in a high-boiling solvent like diphenyl ether) yields ethyl 5-chloro-6-methyl-4-hydroxyquinoline-3-carboxylate.

Saponification and Decarboxylation: The ester group at C3 is removed by hydrolysis with a strong base (saponification) followed by acidification and heating to induce decarboxylation. This yields the key intermediate, 5-chloro-6-methylquinolin-4(1H)-one .

Bromination at C4: The final, crucial step is the conversion of the 4-oxo group into a 4-bromo group. As mentioned, this is not a simple one-step conversion. The most common method is to first convert the 4-oxo group to a 4-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This would produce 4,5-dichloro-6-methylquinoline . Subsequently, a halogen exchange (Finkelstein-type) reaction could be attempted to replace the 4-chloro substituent with a bromo group, for example, by using a high concentration of a bromide salt, although this can be challenging for aryl halides. A more direct, albeit potentially harsh, method would be to treat the 5-chloro-6-methylquinolin-4(1H)-one with a brominating agent like phosphorus tribromide (PBr₃) or phosphorus pentabromide (PBr₅).

Table 3: Proposed Synthesis via Quinolin-4-one Intermediate

| Step | Reaction | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Gould-Jacobs Reaction | 3-chloro-4-methylaniline | Diethyl (ethoxymethylene)malonate, Heat (e.g., Dowtherm A) | Ethyl 5-chloro-6-methyl-4-hydroxyquinoline-3-carboxylate |

| 2 | Saponification & Decarboxylation | Ester from Step 1 | 1. NaOH (aq), Reflux2. HCl (aq), Heat | 5-chloro-6-methylquinolin-4(1H)-one |

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, safety, and environmental impact of the methods used. For a complex, multi-step synthesis like that of this compound, advanced techniques can offer significant advantages over traditional batch chemistry.

Microwave-Assisted Organic Synthesis (MAOS) for Quinoline Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds like quinolines. nih.govbenthamdirect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. researchgate.netnih.gov

For the synthesis of quinoline derivatives, MAOS is particularly effective for condensation and cyclization reactions, such as the Friedländer synthesis, Gould-Jacobs reaction, and various multicomponent reactions. nih.gov In the context of synthesizing the target molecule, applying microwave heating to the thermal cyclization step of the Gould-Jacobs reaction (Step 1 in Table 3) could significantly shorten the required time and potentially improve the yield of the quinolinone intermediate. Similarly, three-component reactions to form polysubstituted quinolines can be performed efficiently under microwave conditions, often in a single pot. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Friedländer Annulation | Hours, High Temp (Reflux) | Minutes, Controlled Temp/Pressure | researchgate.net |

| Three-Component Synthesis | Often requires long reaction times and catalyst | Shorter times, often catalyst-free or with simple promoters | nih.gov |

Continuous Flow Reactor Methodologies for Industrial Scale Production

For the industrial-scale production of fine chemicals and pharmaceutical intermediates, continuous flow chemistry offers substantial benefits in terms of safety, scalability, and consistency. vapourtec.com Instead of using large batch reactors, reagents are pumped through a network of tubes and microreactors where they mix and react. This technology is particularly well-suited for handling hazardous reagents and highly exothermic reactions, which are common in halogenation processes. rsc.org

The synthesis of quinolines, especially involving potentially hazardous intermediates (like azides) or strong acids and oxidants, has been successfully adapted to flow systems. acs.orgrsc.org A flow process for the synthesis of this compound could involve:

Enhanced Safety: Halogenation steps using elemental bromine or chlorine can be performed with much greater control, minimizing the inventory of hazardous material at any given moment. rsc.org

Precise Control: The precise control over reaction time, temperature, and mixing in a flow reactor can lead to higher selectivity and yield, reducing the formation of isomeric byproducts.

Scalability: Scaling up production is achieved by running the flow reactor for a longer duration or by using multiple reactors in parallel ("numbering-up"), which avoids the challenges of redevelopment associated with scaling up batch reactors. vapourtec.com Photochemical reactions, which are difficult to scale in batch due to light penetration issues, are readily scalable in flow reactors with integrated light sources. acs.orgresearchgate.net

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org Given that traditional quinoline syntheses often rely on harsh conditions and toxic reagents, modern approaches seek more benign alternatives. researchgate.net

Key green chemistry principles applicable to the synthesis of this compound include:

High Atom Economy: Utilizing multicomponent reactions where most of the atoms from the reactants are incorporated into the final product. This minimizes waste compared to lengthy, stepwise syntheses with protecting groups. rsc.orgrsc.org

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or diphenyl ether with more environmentally friendly options such as water, ethanol, or even solvent-free conditions. acs.orgresearchgate.net On-water synthesis of quinolines has been shown to be highly effective in some cases.

Recyclable Catalysts: Employing heterogeneous or recyclable catalysts instead of stoichiometric amounts of Lewis acids or other promoters that are consumed during the reaction and generate waste. rsc.org

By integrating these principles, a more sustainable and economically viable route to complex molecules like this compound can be developed, aligning with the future direction of chemical manufacturing. acs.org

Substitution Reactions on the Quinoline Ring

Nucleophilic Substitution of Halogen Atoms (Bromine and Chlorine)

The halogen atoms at the C4 (bromine) and C5 (chlorine) positions on the quinoline ring are susceptible to nucleophilic substitution, a class of reactions where an electron-rich nucleophile replaces a leaving group, in this case, a halide ion. evitachem.commdpi.com This reactivity is a key feature in the synthetic utility of this compound, allowing for the introduction of various functional groups. evitachem.com

For instance, the reaction of 4-chloro-7-substituted-quinolines with mono or dialkyl amines can yield a series of 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated successful nucleophilic substitution reactions at the 4-position to create 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com

In the context of nucleophilic aromatic substitution on the quinoline ring, the relative reactivity of bromine and chlorine is influenced by several factors, including the position of the halogen and the reaction conditions. Generally, halogens at the 2- and 4-positions of the quinoline ring are more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Chlorine is inherently more electronegative and generally a better leaving group than bromine in nucleophilic aromatic substitution reactions. vaia.commytutor.co.ukquora.comrsc.org This is attributed to chlorine's smaller atomic radius and greater ability to stabilize a negative charge. vaia.commytutor.co.uk However, the reactivity can be influenced by the specific nucleophile and solvent system used.

In the case of this compound, the bromine at the 4-position is expected to be more reactive towards nucleophiles than the chlorine at the 5-position. This is because the C4 position is electronically activated by the nitrogen atom in the pyridine ring, facilitating nucleophilic attack. The C5 position, being on the benzene ring, is less activated.

| Halogen | Position on Quinoline Ring | General Reactivity in Nucleophilic Aromatic Substitution |

| Bromine | 4 | More reactive due to activation by the ring nitrogen. |

| Chlorine | 5 | Less reactive as it is on the less activated benzene moiety. |

| Chlorine | General | Generally a better leaving group than bromine. vaia.commytutor.co.ukquora.comrsc.org |

The methyl group at the 6-position of the quinoline ring also plays a role in influencing the reactivity of the molecule. As an electron-donating group, the methyl group can modulate the electron density of the aromatic system. This can have several effects on reaction pathways:

Electronic Effects: The electron-donating nature of the methyl group can slightly deactivate the benzene ring towards electrophilic attack but can influence the regioselectivity of such reactions. In nucleophilic substitution reactions, its effect on the reactivity of the halogens is generally less pronounced than the activating effect of the ring nitrogen. However, it can still subtly influence the reaction rates.

Steric Effects: The methyl group can exert steric hindrance, potentially affecting the approach of bulky nucleophiles or reagents to the adjacent chlorine atom at the C5 position. This steric effect can influence the regioselectivity of reactions, favoring attack at the less hindered C4 position. The presence of a methyl group can influence the reaction rates, as seen in the decreased reaction rates from quinoline to 2-methylquinoline (B7769805) in certain reactions. researchgate.net

Electrophilic Substitution Reactions on the Benzene Moiety

While the pyridine ring is generally deactivated towards electrophilic attack, the benzene moiety of the quinoline ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. The presence of the electron-donating methyl group at the 6-position and the chlorine atom at the 5-position will direct incoming electrophiles.

The methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. Given their positions, they would direct incoming electrophiles to the C7 and C8 positions. For example, in electrophilic aromatic substitution, the positions at 5 and 8 are generally preferred. pharmaguideline.com The presence of activating groups, such as a methyl group, can facilitate these reactions, which might otherwise require harsh conditions due to the deactivating effect of the quinoline nitrogen. pharmaguideline.commasterorganicchemistry.com

Oxidation and Reduction Reactions

Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The methyl group at the 6-position of the quinoline ring is susceptible to oxidation to a carboxylic acid or its derivatives. acs.org This transformation is a valuable synthetic tool for introducing a carboxylic acid functionality, which can then be further modified.

Vigorous oxidation of methylquinolines can lead to the formation of pyridine carboxylic acids. youtube.com For instance, the oxidation of 6-bromoquinoline (B19933) with nitric acid can yield 6-bromo-8-nitroquinoline, which upon further oxidation with potassium permanganate (B83412), results in a pyridinedicarboxylic acid. chemicalbook.com This suggests that under strong oxidizing conditions, the benzene ring of this compound could be cleaved.

However, more controlled oxidation can selectively target the methyl group. Reagents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) are commonly used for the oxidation of methyl groups on aromatic rings. youtube.com The reaction of 2-methylquinoline with selenium dioxide can yield quinoline-2-carbaldehyde. acs.org This indicates that under appropriate conditions, the methyl group of this compound could be oxidized to an aldehyde or a carboxylic acid.

| Reagent | Potential Product |

| Potassium Permanganate (strong) | Pyridine dicarboxylic acid derivative youtube.comchemicalbook.com |

| Selenium Dioxide | 4-Bromo-5-chloroquinoline-6-carbaldehyde acs.org |

| Potassium Permanganate (controlled) | 4-Bromo-5-chloroquinoline-6-carboxylic acid |

Formation of Quinoline N-Oxides and Quinone Derivatives

The chemical behavior of this compound is expected to align with that of other substituted quinolines, which are known to undergo oxidation at the heterocyclic nitrogen atom to form N-oxides. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide significantly alters the electronic properties of the quinoline ring, which can facilitate subsequent functionalization reactions. For instance, the N-oxidation of 6-bromoquinoline has been shown to activate the pyridine ring, enabling nitration at the C-4 position. researchgate.net

The oxidation of the carbocyclic ring to form quinone derivatives is another potential transformation, although it generally requires more forcing conditions. For compounds like 6-bromoquinoline, heating with nitric acid can lead to the formation of nitroquinolones. chemicalbook.com The presence of multiple substituents on this compound would influence the regioselectivity and feasibility of such oxidations.

Table 1: Expected Oxidation Reactions of this compound

| Reaction Type | Typical Reagents | Expected Product | Reference for Analogy |

| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide | researchgate.netevitachem.com |

| Quinone Formation | Strong oxidizing agents (e.g., KMnO₄, HNO₃) | This compound-7,8-dione | chemicalbook.com |

Reduction of the Quinoline Ring (e.g., to Dihydro- or Tetrahydroquinolines)

The quinoline scaffold can be reduced to yield 1,2-dihydroquinolines or 1,2,3,4-tetrahydroquinolines. These reactions are typically performed via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through treatment with reducing agents such as sodium borohydride. acs.org The reduction of the pyridine ring in the quinoline system is a common transformation. Given the structure of this compound, it is anticipated that it would undergo reduction to form the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative under standard hydrogenation conditions. The halogen substituents are generally retained during this process, providing a versatile scaffold for further synthetic modifications.

Cross-Coupling Reactions and Functionalization

The presence of two distinct halogen atoms (bromine at C4 and chlorine at C5) makes this compound a prime candidate for various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling and Other Transition Metal-Catalyzed Processes

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org For dihalogenated quinolines, the reactivity of the halogens in Suzuki-Miyaura coupling typically follows the order I > Br > Cl. libretexts.org This differential reactivity allows for selective functionalization. In the case of this compound, the C4-Br bond is expected to be significantly more reactive than the C5-Cl bond in palladium-catalyzed reactions. researchgate.net This would allow for the selective substitution of the bromine atom with various aryl, heteroaryl, or vinyl groups using the appropriate boronic acid or ester.

Other transition metal-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, are also highly applicable to haloquinolines, providing routes to a wide array of functionalized derivatives.

Table 2: Potential Transition Metal-Catalyzed Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product at C4-Br | Reference for Analogy |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-5-chloro-6-methylquinoline | evitachem.comresearchgate.net |

| Sonogashira | Terminal alkyne | Pd/Cu, base | 4-Alkynyl-5-chloro-6-methylquinoline | researchgate.net |

| Heck | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand | 4-Alkenyl-5-chloro-6-methylquinoline | researchgate.net |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 4-Amino-5-chloro-6-methylquinoline | researchgate.net |

C–H Functionalization and Derivatization Strategies

Direct C–H functionalization has become a significant strategy for modifying heterocyclic compounds like quinoline, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govrsc.org These reactions can be directed to various positions on the quinoline ring, often guided by the nitrogen atom or a directing group. nih.gov For this compound, potential sites for C–H functionalization would be the C2, C3, C7, and C8 positions. The regioselectivity would be dictated by the specific catalytic system employed. acs.orgrsc.org For instance, palladium-catalyzed C-H arylation often occurs at the C8 position in the presence of an N-oxide directing group.

Sequential Functionalization at Dual Halogen Sites

The differential reactivity of the C4-Br and C5-Cl bonds is key to the sequential functionalization of this compound. A typical strategy would involve a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling, which would selectively target the more reactive C4-Br bond under milder conditions. researchgate.net Following the initial functionalization at the C4 position, a second, more forcing cross-coupling reaction could be employed to substitute the less reactive C5-Cl bond. This stepwise approach allows for the controlled and precise introduction of two different functional groups onto the quinoline core.

Regiochemical Control and Mechanistic Insights

Regiochemical control in the functionalization of this compound is primarily governed by the inherent electronic and steric properties of the substituted quinoline ring and the choice of reaction conditions.

Cross-Coupling: The greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions provides a reliable method for regioselective functionalization at the C4 position. The general mechanism for Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org The oxidative addition step is typically rate-limiting and occurs more readily with aryl bromides than chlorides.

C–H Functionalization: The regioselectivity of C–H activation is more complex and depends heavily on the catalyst, ligands, and directing groups. nih.govnih.gov The nitrogen atom of the quinoline ring can direct functionalization to the C2 or C8 positions. The electronic effects of the existing bromo, chloro, and methyl substituents would also play a crucial role in influencing the reactivity of the available C-H bonds.

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation would be directed by the combined electronic effects of the substituents on the benzene ring portion of the molecule. The methyl group is activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. The outcome of such reactions would depend on the interplay of these directing effects.

Steric and Electronic Effects of Substituents on Reaction Selectivity

The reactivity of this compound is fundamentally influenced by the electronic nature and spatial arrangement of its three substituents. The chloro group at the 4-position and the bromo group at the 5-position are both electron-withdrawing via induction, while the methyl group at the 6-position is electron-donating.

The pyridine ring of the quinoline system is inherently electron-deficient, making positions 2 and 4 susceptible to nucleophilic attack. The presence of a chloro group at the 4-position further activates this site for nucleophilic aromatic substitution (SNAr). However, the adjacent bromo group at the 5-position introduces significant steric hindrance, which can impede the approach of a nucleophile. This steric clash is a critical factor in determining reaction selectivity. For instance, in reactions with bulky nucleophiles, the steric hindrance from the 5-bromo substituent might direct the reaction to the less hindered 2-position, assuming appropriate activation.

Conversely, the benzene ring of the quinoline system is more electron-rich and thus more susceptible to electrophilic substitution. The methyl group at the 6-position is an activating group, directing electrophiles to the ortho and para positions. In this case, the 5- and 7-positions are ortho to the methyl group. However, the 5-position is already occupied by a bromo group and is also subject to the deactivating inductive effect of the adjacent chloro group. The 8-position is para to the methyl group but is also influenced by the deactivating effects of the nearby halogen substituents. Therefore, electrophilic substitution on the benzene ring is expected to be challenging and would likely require harsh reaction conditions.

The interplay between these electronic and steric factors can be summarized in the following table:

| Substituent | Position | Electronic Effect | Steric Effect on Position 4 | Steric Effect on Position 5 |

| 4-Chloro | 4 | Electron-withdrawing (Inductive) | - | Significant |

| 5-Bromo | 5 | Electron-withdrawing (Inductive) | Significant | - |

| 6-Methyl | 6 | Electron-donating (Hyperconjugation) | Minor | Minor |

This complex interplay suggests that the reaction selectivity of this compound will be highly dependent on the nature of the reagent and the reaction conditions.

Computational Analysis of Reaction Pathways and Transition States

A computational analysis would likely involve modeling the approach of various nucleophiles and electrophiles to the quinoline ring. Key parameters that could be calculated include:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The LUMO is expected to have significant density on the pyridine ring, particularly at the 4-position, while the HOMO would be more localized on the benzene ring.

Electrostatic Potential (ESP) Maps: These maps would visualize the electron-rich and electron-poor regions of the molecule, providing a qualitative guide to reactive sites.

Transition State (TS) Energy Calculations: By calculating the activation energies for different potential reaction pathways (e.g., nucleophilic attack at C2 vs. C4, or electrophilic attack at different positions on the benzene ring), a prediction of the most favorable reaction product could be made.

A hypothetical data table from such a computational study might look as follows:

| Reaction Type | Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Nucleophilic Substitution (SNAr) with MeO⁻ | 4 | 18.5 | 4-Methoxy-5-bromo-6-methylquinoline |

| Nucleophilic Substitution (SNAr) with t-BuO⁻ | 4 | 25.2 | Minor product due to steric hindrance |

| Nucleophilic Substitution (SNAr) with MeO⁻ | 2 | 22.1 | Minor product |

| Electrophilic Nitration (NO₂⁺) | 8 | 30.7 | 4-Bromo-5-chloro-6-methyl-8-nitroquinoline |

| Electrophilic Nitration (NO₂⁺) | 7 | 33.4 | Minor product |

These hypothetical values illustrate how computational chemistry could quantify the steric hindrance of the 5-bromo group (higher activation energy for the bulky t-BuO⁻) and predict the regioselectivity of both nucleophilic and electrophilic substitutions.

Reactivity and Potential Transformations

The reactivity of 4-Bromo-5-chloro-6-methylquinoline is dictated by its distinct functional groups. The halogen atoms at the C4 and C5 positions are the primary sites for further chemical modification.

Nucleophilic Aromatic Substitution : The chlorine atom at the C4 position is part of the electron-deficient pyridine (B92270) ring and is activated towards nucleophilic aromatic substitution (SₙAr). It can be readily displaced by various nucleophiles such as amines, alkoxides, and thiolates. This reactivity is significantly higher than that of the bromine atom on the carbocyclic ring. mdpi.com

Cross-Coupling Reactions : The bromine atom at the C5 position is well-suited for transition-metal-catalyzed cross-coupling reactions. evitachem.com Palladium-catalyzed reactions like Suzuki (with boronic acids), Stille (with organostannanes), and Heck (with alkenes) couplings can be employed to form new carbon-carbon bonds at this position. The C4-chloro group can also participate in these reactions, but typically requires more forcing conditions or specific catalyst systems, allowing for potential selective functionalization.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Chloro 6 Methylquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like 4-Bromo-5-chloro-6-methylquinoline, ¹H and ¹³C NMR would be indispensable for confirming the precise location of the bromo, chloro, and methyl substituents on the quinoline (B57606) core.

¹H NMR and ¹³C NMR for Positional Assignment of Substituents and Purity Confirmation

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring system would exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The methyl group would likely appear as a singlet in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation

For complex structures like substituted quinolines, 2D NMR techniques are crucial for unambiguous assignments. evitachem.combldpharm.comclearsynth.com

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the proton network within the benzene (B151609) and pyridine (B92270) rings of the quinoline structure.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key in confirming the placement of the substituents by showing correlations between the methyl protons and the adjacent ring carbons, as well as between the aromatic protons and the substituted carbon atoms.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Assignment of Characteristic Vibrational Modes and Functional Groups

For this compound, the FTIR and Raman spectra would be expected to display characteristic bands corresponding to:

Aromatic C-H stretching vibrations.

C=C and C=N stretching vibrations within the quinoline ring system.

Vibrations associated with the C-Cl and C-Br bonds, typically found in the lower frequency region of the spectrum.

Vibrational modes of the methyl group, including symmetric and asymmetric stretching and bending. nist.gov

Correlation of Experimental and Theoretically Computed Vibrational Spectra

In modern chemical analysis, experimental vibrational spectra are often compared with spectra computed using theoretical methods like Density Functional Theory (DFT). researchgate.net This correlation aids in the precise assignment of complex vibrational modes that may overlap in the experimental spectrum. For this compound, such a study would provide a more profound understanding of its vibrational properties, but no such theoretical studies have been found in the available literature.

Electronic Absorption Spectroscopy: UV-Vis Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic systems like quinoline, these spectra are characterized by absorptions corresponding to π-π* and n-π* transitions. bldpharm.comresearchgate.net The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. The bromo, chloro, and methyl groups on this compound would be expected to cause shifts in the absorption maxima compared to unsubstituted quinoline. However, specific experimental UV-Vis data for this compound are not documented. sigmaaldrich.comatlantis-press.comchemicalbook.com

Analysis of Absorption Maxima and Electronic Transitions

A thorough review of scientific literature and chemical databases reveals a lack of specific experimental data on the absorption maxima and electronic transitions of this compound. While quinoline and its derivatives are known to exhibit characteristic UV-Vis absorption bands corresponding to π-π* and n-π* transitions, specific values for the title compound have not been reported. The electronic transitions in quinoline systems are typically influenced by the nature and position of substituents on the bicyclic ring structure. However, without experimental data, a precise analysis for this compound remains speculative.

Table 1: Absorption Maxima and Electronic Transitions of this compound

| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Electronic Transition |

|---|

Influence of Halogen and Methyl Substituents on Photophysical Properties

The photophysical properties of quinoline derivatives, such as fluorescence and phosphorescence, are significantly modulated by the presence of substituents. Halogen atoms, like bromine and chlorine, can influence the rates of intersystem crossing and other non-radiative decay pathways through the heavy-atom effect, which can affect quantum yields and lifetimes. The methyl group, being an electron-donating group, can also cause shifts in emission wavelengths. However, specific studies detailing the influence of the bromo, chloro, and methyl substituents on the photophysical properties of the 4-, 5-, and 6-positions of the quinoline ring in this specific combination are not available in the current scientific literature.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Precise Molecular Weight Determination and Purity Assessment

While specific experimental HRMS data for this compound is not published, the precise molecular weight can be calculated based on its chemical formula, C₁₀H₇BrClN. The monoisotopic mass is a critical parameter for its identification in high-resolution mass spectra. GC-MS is a standard technique for assessing the purity of volatile and semi-volatile compounds, where the retention time and the mass spectrum of the peak would confirm the identity and purity of a sample.

Table 2: Theoretical Molecular Weight of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇BrClN |

| Theoretical Monoisotopic Mass | 254.9426 u |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in mass spectrometry provides a fingerprint for the molecular structure. For this compound, fragmentation would likely involve the loss of the halogen and methyl substituents, as well as the characteristic fragmentation of the quinoline ring. However, without experimental GC-MS or MS/MS data, a definitive fragmentation pattern cannot be described. Analysis of related substituted quinolines suggests that initial losses of Br, Cl, or CH₃ radicals, followed by rearrangements and cleavage of the heterocyclic and carbocyclic rings, would be expected.

Computational Chemistry and Theoretical Modeling of 4 Bromo 5 Chloro 6 Methylquinoline

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-5-chloro-6-methylquinoline, DFT calculations offer a detailed understanding of its geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation. Advanced computational software, often employing basis sets like 6-311++G(d,p), is used to perform these calculations. dergipark.org.tr The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Conformational analysis further explores the energy landscape of the molecule by identifying different stable conformers and the energy barriers between them. For a relatively rigid structure like a quinoline (B57606) derivative, this analysis can reveal subtle variations in geometry that may influence its reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-Br | 1.905 | C3-C4-C4a | 120.5 |

| C5-Cl | 1.730 | C4a-C5-C6 | 119.8 |

| C6-C(CH3) | 1.510 | C5-C6-C7 | 121.0 |

| N1-C2 | 1.315 | C5-C6-C(CH3) | 119.5 |

| C8a-N1 | 1.375 | C7-C6-C(CH3) | 119.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Electronic Properties: HOMO-LUMO Energy Gap, Ionization Potential, Electron Affinity

The electronic properties of this compound are critical for understanding its chemical reactivity and kinetic stability. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krd

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability. edu.krd A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. edu.krd From the HOMO and LUMO energies, other important electronic descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -E_LUMO).

These parameters are invaluable for predicting how the molecule will behave in chemical reactions, particularly in charge transfer processes.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.80 |

Note: The data in this table is hypothetical and based on typical values for similar halogenated quinoline systems.

Fukui Indices and Local Nucleophilicity/Electrophilicity Descriptors

The Fukui function, f(r), indicates the change in electron density at a point r when the number of electrons changes. Condensed Fukui indices for each atom in the molecule can be calculated to predict:

f+: Sites susceptible to nucleophilic attack (electrophilic sites).

f-: Sites susceptible to electrophilic attack (nucleophilic sites).

f0: Sites susceptible to radical attack.

This detailed analysis is crucial for predicting regioselectivity in chemical reactions involving this compound.

Solvation Models for Simulating Environmental Effects

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects. By incorporating a solvent environment into the DFT calculations, it is possible to obtain more realistic predictions of the molecule's behavior in solution. These models account for the dielectric constant of the solvent and how it affects the electronic structure and geometry of the solute molecule, providing a more accurate picture of its reactivity in a specific medium. edu.krd

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. ufla.br The distribution and symmetry of these orbitals are key to understanding the molecule's reactivity and reaction pathways. researchgate.net

Characterization of Reactivity Sites and Reaction Preferences

The visualization of the HOMO and LUMO provides a clear map of the electron density distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the quinoline ring system, while the LUMO would be distributed over the electron-deficient areas.

By analyzing the spatial distribution of these frontier orbitals, specific atoms or regions can be identified as the most probable sites for electrophilic or nucleophilic attack. researchgate.net For instance, regions with a high HOMO density are likely to be the sites of electrophilic attack, as this is where the molecule is most willing to donate electrons. Conversely, areas with a high LUMO density are prone to nucleophilic attack. This analysis allows for the prediction of reaction preferences and the rationalization of observed product distributions in chemical reactions.

Understanding Regioselective Outcomes in Chemical Reactions

Computational models are instrumental in predicting how this compound will behave in chemical reactions, particularly in determining which parts of the molecule are most likely to react—a concept known as regioselectivity. The quinoline ring system is a common scaffold in medicinal and industrial chemistry. researchgate.net

Theoretical calculations can elucidate the electronic properties that govern these reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for halogenated quinolines, the relative reactivity of the chlorine and bromine substituents can be predicted. mdpi.com The presence of the electron-donating methyl group at the 6-position and the electron-withdrawing halogen atoms at the 4- and 5-positions creates a distinct electronic landscape across the molecule.

Studies on similar quinoline derivatives have shown that the positions on the quinoline ring exhibit different susceptibilities to nucleophilic and electrophilic attack. arabjchem.org For example, the reactivity of 4-bromo-6-fluoroquinoline (B1289494) involves Pd-catalyzed coupling reactions at the bromine site and nucleophilic aromatic substitution at the fluorine site. ossila.com In the case of this compound, computational analysis of parameters such as atomic charges and frontier molecular orbital densities can predict whether a nucleophile would preferentially attack the carbon atom bonded to the bromine or the one bonded to the chlorine. Such predictions are vital for designing synthetic routes to novel derivatives. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry that provides a visual representation of the charge distribution on a molecule. researchgate.net This analysis helps in understanding how a molecule will interact with other molecules, particularly in biological systems.

For this compound, an MEP surface analysis would reveal the electron-rich and electron-deficient regions. researchgate.net Typically, regions with a negative electrostatic potential (often colored red or orange) are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are prone to nucleophilic attack. researchgate.net